Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate
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Overview
Description
Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropoxy group at the 4-position, a methyl group at the 2-position, and a carboxylate ester at the 6-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization of o-hydroxyaryl ketones with aldehydes or acids.
Introduction of Substituents: The isopropoxy group can be introduced via alkylation reactions using isopropyl halides in the presence of a base. The methyl group can be added through Friedel-Crafts alkylation using methyl halides.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of benzofuran with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate
- Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate
- Methyl 4-propoxy-2-methylbenzofuran-6-carboxylate
Uniqueness
Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is unique due to the presence of the isopropoxy group, which may confer distinct steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C14H16O4 |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-8(2)17-12-6-10(14(15)16-4)7-13-11(12)5-9(3)18-13/h5-8H,1-4H3 |
InChI Key |
BKRWTBMGHKXXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)OC |
Origin of Product |
United States |
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